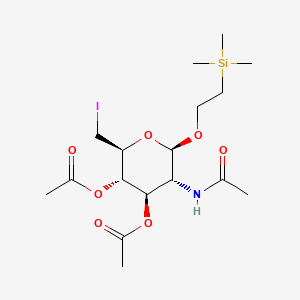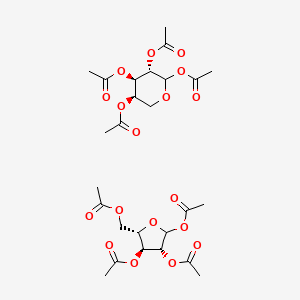![molecular formula C28H34F2N2O3 B13845138 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride is a complex organic compound. It is characterized by the presence of multiple fluorophenyl and trimethoxyphenyl groups attached to a piperazine ring. The compound is notable for its deuterium substitution, which can influence its chemical properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups. Deuterium substitution is achieved through specific reaction conditions that favor the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the deuterium substitution efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride has several scientific research applications:
Chemistry: The compound is used in studies related to deuterium effects on chemical reactions and properties.
Biology: It is investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride involves its interaction with specific molecular targets. The deuterium substitution can influence its binding affinity and stability, affecting its overall activity. The compound may interact with enzymes, receptors, or other proteins, modulating their functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine: A similar compound without deuterium substitution.
Lomerizine: Another related compound with similar structural features.
Uniqueness
The uniqueness of 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride lies in its deuterium substitution, which can significantly alter its chemical and biological properties compared to its non-deuterated counterparts
Propiedades
Fórmula molecular |
C28H34F2N2O3 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride |
InChI |
InChI=1S/C28H32F2N2O3.H2/c1-19-17-31(18-22-9-14-25(33-2)28(35-4)27(22)34-3)15-16-32(19)26(20-5-10-23(29)11-6-20)21-7-12-24(30)13-8-21;/h5-14,19,26H,15-18H2,1-4H3;1H/i15D2,16D2,17D2,19D;1+1 |
Clave InChI |
JQGPBBAJFRGVDQ-OHFVRDJCSA-N |
SMILES isomérico |
[2HH].[2H]C1(C(N(C(C(N1CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])([2H])C)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
SMILES canónico |
[HH].CC1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=C(C(=C(C=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)



![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)



![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)



